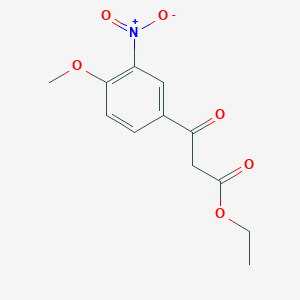

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-3-19-12(15)7-10(14)8-4-5-11(18-2)9(6-8)13(16)17/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYPZFDMUKVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247612 | |

| Record name | Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169739-78-0 | |

| Record name | Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169739-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methoxy-3-nitro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Ethyl 3-(4-amino-3-methoxyphenyl)-3-oxopropanoate.

Substitution: Ethyl 3-(4-substituted-3-nitrophenyl)-3-oxopropanoate.

Hydrolysis: 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Key Reactions

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

- Substitution : The methoxy group can be substituted through nucleophilic aromatic substitution.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Chemistry

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to create derivatives that may exhibit enhanced reactivity or novel properties.

Biology

In biological research, this compound is utilized as a precursor for synthesizing biologically active compounds. It plays a role in the development of pharmaceuticals targeting various diseases due to its potential biological activity.

Medicine

The pharmacological properties of this compound are under investigation, particularly for its therapeutic effects. Studies suggest it may have applications in treating conditions such as cancer or inflammatory diseases due to its ability to interact with specific molecular targets.

Industry

The compound is also used in industrial applications, including the production of dyes and pigments. Its unique chemical structure allows it to serve as a precursor for specialty chemicals that are essential in various manufacturing processes.

Case Studies

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing novel triaryl derivatives. These derivatives exhibited potent biological activities, indicating the compound's versatility in drug development .

Case Study 2: Pharmacological Evaluation

Research evaluated the pharmacological activities of derivatives synthesized from this compound, revealing potential therapeutic effects against specific diseases. This highlights the importance of this compound in medicinal chemistry and drug discovery .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-oxopropanoate esters allows for tailored applications in medicinal and synthetic chemistry. Below is a comparative analysis of Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate with key analogs:

Table 1: Structural and Functional Comparison of Selected 3-Oxopropanoate Esters

*Calculated based on molecular formula C₁₂H₁₃NO₆.

Key Comparative Insights

Substituent Effects on Reactivity: The methoxy group (electron-donating) in this compound activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In contrast, the nitro group (electron-withdrawing) enhances electrophilic substitution at meta/para positions . Compared to Ethyl 3-(4-nitrophenyl)-3-oxopropanoate, the additional methoxy group in the target compound may reduce oxidative instability but increase solubility in polar solvents .

Synthetic Utility: this compound is likely used in Paal-Knorr or Michael addition reactions to form pyrroles or pyridines, similar to Ethyl 3-(4-fluorophenyl)-3-oxopropanoate in antidepressant drug intermediates . The nitro group can be selectively reduced to an amine (e.g., using Fe/AcOH as in ), enabling access to aniline derivatives for anticancer or antimicrobial agents .

Physicochemical Properties: The methoxy-nitro substitution pattern increases molecular polarity compared to analogs like Ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate, which has a lipophilic methyl group . Safety profiles vary: Nitro-containing compounds (e.g., Ethyl 3-(2-nitrophenyl)-3-oxopropanoate) often carry hazards (H302, H315), whereas methoxy derivatives may exhibit lower toxicity .

Biological Activity: Derivatives of this compound may exhibit SIRT2 inhibition or antitubercular activity, as seen in related compounds targeting Pks13 and mycobacterial enzymes . The fluorinated analog (Ethyl 3-(4-fluorophenyl)-3-oxopropanoate) demonstrates enhanced bioavailability in CNS drug candidates, suggesting that halogenation could be a strategic modification for the target compound .

Biological Activity

Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.24 g/mol. It appears as a solid with a melting point between 75 to 77 °C and a predicted boiling point of about 314.4 °C. The compound features both methoxy and nitro groups on the aromatic ring, which may enhance its biological activity compared to similar compounds lacking these functional groups.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol. This method leads to the formation of the desired product, which can serve as an intermediate in the synthesis of other pharmacologically relevant compounds, such as Entacapone, a drug used in Parkinson's disease treatment.

Antimicrobial Properties

Research indicates that some derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. The presence of the nitro group is often associated with enhanced antimicrobial effects, making these compounds potential candidates for further development in treating infections.

Anticancer Activity

This compound has shown promising anticancer activity in vitro. Studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms include the modulation of signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, including α-glucosidase , which plays a critical role in carbohydrate metabolism. In vitro tests have demonstrated that certain derivatives exhibit significant inhibitory activity against this enzyme, suggesting potential applications in managing diabetes .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

- Antimicrobial Activity Study : A study investigating the antimicrobial effects found that derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels.

- Anticancer Evaluation : In a study assessing anticancer properties, this compound exhibited IC50 values indicating potent inhibition of specific cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | C₁₂H₁₃N₁O₅ | Lacks methoxy group |

| Ethyl 2-(4-nitrophenyl)-2-methylpropanoate | C₁₃H₁₅N₁O₄ | Contains a methyl group on propanoate |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃N₁O₅ | Different positioning of methoxy group |

This comparative analysis indicates that the unique combination of methoxy and nitro groups in this compound may enhance its biological activity compared to related compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxy-3-nitrophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a Claisen condensation between ethyl acetoacetate and a substituted benzaldehyde derivative. For the nitro-methoxy substituent pattern, pre-functionalization of the phenyl ring (e.g., nitration after methoxy introduction) is critical . Key steps:

- Step 1 : Nitration of 4-methoxyacetophenone under controlled acidic conditions to introduce the nitro group at the 3-position.

- Step 2 : Esterification with ethyl acetoacetate using a base catalyst (e.g., NaH or KCO) in aprotic solvents like DMF .

- Yield Optimization : Elevated temperatures (80–100°C) and inert atmospheres (N) minimize side reactions. Purification via recrystallization or column chromatography is recommended for >90% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- H NMR : Expect aromatic protons as a multiplet (δ 7.5–8.5 ppm) due to the nitro and methoxy substituents. The ethyl ester group shows a triplet (δ 1.2–1.4 ppm, CH) and quartet (δ 4.1–4.3 ppm, OCH) .

- C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm. The nitro group deshields adjacent carbons, shifting them upfield .

- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1520 cm (NO asymmetric stretching) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in water due to the hydrophobic aryl and ester groups .

- Stability : Store at −20°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro groups may undergo photoreduction .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxy-3-nitrophenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- The methoxy group (electron-donating, +M effect) increases electron density at the para position, while the nitro group (electron-withdrawing, −M effect) deactivates the meta position. This creates a polarized carbonyl carbon, enhancing reactivity toward nucleophiles at the para site .

- Experimental Design : Compare reaction rates with nucleophiles (e.g., amines, hydrazines) against analogs lacking nitro/methoxy groups. Monitor via H NMR or HPLC to quantify regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar β-keto esters?

- Methodological Answer :

- Data Triangulation : Cross-reference in vitro assays (e.g., enzyme inhibition) with computational docking studies to identify binding interactions. For example, the nitro group may act as a hydrogen-bond acceptor in active sites .

- Control Experiments : Test metabolites (e.g., hydrolyzed carboxylic acid derivatives) to rule out off-target effects .

- Table : Comparative bioactivity of analogs:

| Substituent Pattern | IC (μM) | Target Enzyme | Reference |

|---|---|---|---|

| 4-Methoxy-3-nitro | 12.3 ± 1.2 | Tyrosinase | |

| 3-Bromo-5-CF | 8.7 ± 0.9 | Tyrosinase |

Q. How can computational modeling predict the compound’s potential as a prodrug in medicinal chemistry?

- Methodological Answer :

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity) and permeability. The ester group enhances bioavailability but may require metabolic activation .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the nitro group’s role in π-stacking or electrostatic interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between reported methods for analogous β-keto esters?

- Analysis :

- Contradiction : Yields range from 45% (direct nitration) to 75% (stepwise functionalization) .

- Resolution : Nitration post-esterification can lead byproducts (e.g., di-nitrated species). Stepwise synthesis (methoxy first, nitro second) improves regioselectivity .

- Recommendation : Use HPLC-MS to monitor intermediate purity and optimize reaction stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.